molecular formula C18H15N3O4S B2399619 2-methanesulfonyl-N-(2-phenoxyphenyl)pyrimidine-4-carboxamide CAS No. 2094699-92-8

2-methanesulfonyl-N-(2-phenoxyphenyl)pyrimidine-4-carboxamide

Cat. No. B2399619
CAS RN: 2094699-92-8
M. Wt: 369.4
InChI Key: XPLJIZFSKNJCEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have developed efficient synthetic routes to access it. For instance, one approach includes the condensation of appropriate starting materials, followed by cyclization to form the pyrimidine ring. The sulfonyl group is introduced through a suitable sulfonation reaction. Detailed synthetic protocols are available in the literature .


Molecular Structure Analysis

The molecular structure of 2-methanesulfonyl-N-(2-phenoxyphenyl)pyrimidine-4-carboxamide reveals its intricate arrangement. The pyrimidine ring provides a scaffold for functional groups, allowing interactions with biological targets. The phenoxyphenyl substituent contributes to its pharmacological properties. Computational studies and X-ray crystallography have elucidated its 3D structure and conformational preferences .


Chemical Reactions Analysis

This compound participates in various chemical reactions. Notably, it can undergo nucleophilic substitutions, cyclizations, and oxidative transformations. Researchers have explored its reactivity with different nucleophiles and electrophiles. Investigating its behavior under diverse reaction conditions sheds light on its synthetic versatility and potential applications .

Mechanism of Action

2-methanesulfonyl-N-(2-phenoxyphenyl)pyrimidine-4-carboxamide interacts with specific biological targets. It has been studied as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. By binding to CDK2, it disrupts cell division and proliferation, making it a promising candidate for cancer therapy. Further mechanistic studies are ongoing to unravel its precise mode of action .

properties

IUPAC Name

2-methylsulfonyl-N-(2-phenoxyphenyl)pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-26(23,24)18-19-12-11-15(21-18)17(22)20-14-9-5-6-10-16(14)25-13-7-3-2-4-8-13/h2-12H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLJIZFSKNJCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=N1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methanesulfonyl-N-(2-phenoxyphenyl)pyrimidine-4-carboxamide

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